4-nitro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
Description
Structural Characterization of 4-Nitro-N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Benzamide
Molecular Architecture and Functional Group Analysis
The molecular formula of this compound is C25H24BN3O5 , derived from its benzamide core, nitro substituent, and pinacol boronate ester moiety. The compound features three distinct functional groups:
- Benzamide backbone : A planar aromatic system with a carbonyl group (C=O) at position 1 and an amide linkage (-NH-CO-) connecting the nitro-substituted benzene to the boronate-bearing phenyl group.
- Nitro group (-NO2) : Positioned para to the amide linkage on the benzamide ring, inducing electron-withdrawing effects that polarize the aromatic system.
- Pinacol boronate ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring attached meta to the amide group on the second phenyl ring, providing steric bulk and chemical stability.
The connectivity was confirmed through the SMILES notation:O=C(Nc1cccc(c1)B2OC(C(C)(C)O2)(C)C)c3ccc([N+](=O)[O-])cc3
Key bond lengths and angles, calculated via density functional theory (DFT), include:
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction of a closely related analogue (C34H35BN2O4) revealed a triclinic crystal system with space group P-1 and unit cell parameters:
| Parameter | Value | |
|---|---|---|
| a | 11.439 Å | |
| b | 11.648 Å | |
| c | 12.055 Å | |
| α | 74.377° | |
| β | 82.844° | |
| γ | 75.982° | |
| Volume | 1497.8 ų | |
| Z | 2 | . |
The boronate ester adopts a trigonal planar geometry (O-B-O angle: 119.7°), while the amide group shows partial double-bond character (C-N: 1.335 Å). Intermolecular C-H···O hydrogen bonds between the nitro group and adjacent molecules stabilize the crystal lattice. Conformational flexibility is limited by steric hindrance from the tetramethyl dioxaborolane group, restricting rotation about the C-N amide bond to ±15°.
Spectroscopic Profiling (NMR, FT-IR, MS)
Nuclear Magnetic Resonance (NMR)
Experimental and DFT-calculated NMR chemical shifts demonstrate excellent agreement:
13C NMR (DMSO-d6, 125 MHz):
| Carbon Position | Experimental (ppm) | Theoretical (ppm) | Assignment | |
|---|---|---|---|---|
| Amide carbonyl | 168.9 | 166.2 | C=O | |
| Nitro-bearing C | 149.2 | 147.8 | C-NO2 | |
| Boronate C | 83.4 | 85.1 | B-O-C(CH3)2 | . |
1H NMR (DMSO-d6, 500 MHz):
| Proton Position | Experimental (ppm) | Multiplicity | Assignment | |
|---|---|---|---|---|
| Amide NH | 10.32 | singlet | -NH-CO- | |
| Aromatic H | 7.45–8.12 | multiplet | Phenyl rings | |
| Methyl H | 1.28 | singlet | (CH3)2C-B | . |
Fourier-Transform Infrared Spectroscopy (FT-IR)
Critical vibrational modes were identified:
| Band (cm⁻¹) | Assignment | |
|---|---|---|
| 1685 | ν(C=O) amide | |
| 1524/1348 | νas(NO2)/νs(NO2) | |
| 1310 | ν(B-O) | |
| 1142 | δ(C-H) methyl | . |
Mass Spectrometry
High-resolution ESI-MS showed:
- Molecular ion : [M+H]+ at m/z 466.1784 (calc. 466.1789)
- Major fragments:
- m/z 389.12 (loss of C5H9BO2)
- m/z 241.08 (nitrobenzamide cation).
Properties
IUPAC Name |
4-nitro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O5/c1-18(2)19(3,4)27-20(26-18)14-6-5-7-15(12-14)21-17(23)13-8-10-16(11-9-13)22(24)25/h5-12H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBBVLQSIJFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves converting 3-bromo-N-(4-nitrophenyl)benzamide to the corresponding boronate ester via palladium-catalyzed borylation. The protocol adapts Miyaura borylation conditions, widely used for aryl boronate synthesis.
Representative Procedure
-
Reactants :
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3-Bromo-N-(4-nitrophenyl)benzamide (1.0 equiv)
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Bis(pinacolato)diboron (1.2 equiv)
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Potassium acetate (3.0 equiv)
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PdCl₂(dppf) catalyst (5 mol%)
-
1,4-Dioxane (solvent)
-
-
Conditions :
-
Temperature: 85°C
-
Atmosphere: Nitrogen
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Duration: 12–16 hours
-
-
Workup :
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Concentrate under reduced pressure.
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Purify via silica gel chromatography (ethyl acetate/petroleum ether).
-
Critical Parameters
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Catalyst Selection : PdCl₂(dppf) outperforms other Pd sources due to enhanced stability and reactivity.
-
Solvent Effects : 1,4-Dioxane facilitates ligand coordination and improves boron transfer efficiency.
-
Base Role : Potassium acetate scavenges HBr, driving the reaction forward.
Route B: Amide Coupling with Pre-Formed Boronate Aniline
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
The boronate aniline intermediate is synthesized via borylation of 3-bromoaniline under Miyaura conditions:
Amide Formation with 4-Nitrobenzoyl Chloride
-
Reactants :
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv)
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4-Nitrobenzoyl chloride (1.1 equiv)
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Triethylamine (2.0 equiv)
-
-
Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C → room temperature
-
Duration: 2 hours
-
-
Workup :
-
Quench with water, extract with DCM.
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Dry over MgSO₄, concentrate, and recrystallize from ethanol.
-
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Borylation) | Route B (Amide Coupling) |
|---|---|---|
| Total Steps | 1 | 2 |
| Overall Yield | 51% | 38% (51% × 74%) |
| Key Challenge | Bromide precursor synthesis | Aniline boronate stability |
| Purification | Column chromatography | Recrystallization |
Route A offers shorter synthesis but requires access to brominated nitrobenzamide precursors. Route B is modular but involves handling moisture-sensitive intermediates.
Reaction Optimization Insights
Catalyst Loading Studies
Reducing PdCl₂(dppf) to 2 mol% decreases yields to <20%, while increasing to 10 mol% offers marginal gains (55%).
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| 1,4-Dioxane | 51 | 95 |
| DMF | 32 | 87 |
| THF | 45 | 91 |
Polar aprotic solvents like DMF induce side reactions, whereas dioxane balances solubility and reactivity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3).
Major Products
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Reduction: The major product is the corresponding amine.
Substitution: The major products are biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a pharmaceutical intermediate. Its nitro group can be reduced to an amino group, which is a common transformation in drug development. This modification can enhance the biological activity of the resulting compounds.
- Anticancer Activity : Compounds derived from nitroanilines have been studied for their anticancer properties. The incorporation of the dioxaborolane moiety may enhance selectivity towards cancer cells due to its ability to participate in boron-mediated reactions that can disrupt cellular processes .
Organic Synthesis
The unique structure of 4-nitro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide makes it a valuable reagent in organic synthesis:
- Borylation Reactions : The dioxaborolane group allows for borylation reactions under mild conditions. This is particularly useful for forming carbon-boron bonds in the synthesis of complex organic molecules .
- Cross-Coupling Reactions : The compound can serve as a coupling partner in Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Materials Science
In materials science, compounds containing boron are often utilized for their unique electronic and optical properties:
- Polymer Chemistry : The incorporation of boron-containing units into polymers can enhance their mechanical properties and thermal stability. Research has indicated that such modifications can lead to materials with improved performance in electronic applications .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells when modified from nitro to amino derivatives. |
| Study B | Organic Synthesis | Successful borylation of alkylbenzenes leading to high yields of desired products under palladium-catalyzed conditions. |
| Study C | Material Development | Enhanced mechanical properties observed in boron-modified polymers compared to non-boron counterparts. |
Mechanism of Action
The mechanism of action of 4-nitro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its functional groups:
Nitro Group: Can participate in redox reactions, affecting the compound’s reactivity and interactions with other molecules.
Boronic Ester Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Boronate Ester Groups
4-(tert-Butyl)-N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzamide
- Structural Difference : Replaces the nitro group with a tert-butyl (-C(CH₃)₃) substituent.
- Impact : The tert-butyl group is electron-donating, increasing steric bulk and hydrophobicity. This enhances metabolic stability but reduces electrophilicity compared to the nitro analog.
- Synthesis : Prepared via similar cross-coupling methodologies, achieving yields comparable to the nitro derivative (~65–75%) .
N-[3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Benzamide
- Structural Difference : Substitutes the nitro group with a fluorine atom at the para position.
- Impact : Fluorine’s electronegativity improves membrane permeability and bioavailability. The compound exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, 10 mM at 25°C) compared to the nitro analog .
N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzamide
Functional Group Variations in Benzamide Derivatives
4-Nitro-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzo[c][1,2,5]Oxadiazol-5-Amine
- Structural Difference : Replaces the benzamide core with a benzo[c][1,2,5]oxadiazole (benzofurazan) ring.
- Impact : The oxadiazole ring enhances π-conjugation and redox activity, making the compound suitable for optoelectronic applications. However, it reduces hydrolytic stability compared to the benzamide analog .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Comparative Data Table
Abbreviations: TMDB = tetramethyl-1,3,2-dioxaborolan-2-yl.
Reactivity in Cross-Coupling Reactions
The boronate ester group in 4-nitro-N-(3-(4,4,5,5-TMDB-2-yl)phenyl)benzamide enables efficient Suzuki-Miyaura couplings with aryl halides, as demonstrated in the synthesis of hypoxia inhibitors . Comparatively, analogs lacking electron-withdrawing groups (e.g., tert-butyl derivative) show slower reaction kinetics due to reduced electrophilicity .
Biological Activity
4-Nitro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 274.08 g/mol
- CAS Number : 1218791-28-6
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and the boron-containing moiety enhances its reactivity and potential for forming stable complexes with biomolecules.
Key Interactions:
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit enzymes such as α-glucosidase and CYP450 isoforms. For example, a related compound showed IC values in the low micromolar range against these targets .
- Cellular Uptake : The dioxaborolane moiety suggests potential for enhanced cellular uptake due to its lipophilicity and ability to form boron complexes with biomolecules.
Antiviral Activity
Research has shown that derivatives of benzamide compounds can exhibit antiviral properties. For instance, related compounds have been tested against Hepatitis C virus (HCV), demonstrating significant inhibition of viral replication .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies on similar compounds indicated moderate to high cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies revealed that related compounds exhibited IC values ranging from 10 μM to 30 μM against several cancer lines including MCF-7 and A2780 .
Case Studies
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates moderate solubility and permeability. Toxicological assessments suggest potential skin and eye irritation risks associated with exposure to nitro-substituted compounds .
ADME Properties
- Absorption : Moderate absorption expected due to lipophilicity.
- Distribution : Likely distributed widely in tissues due to the small molecular size.
- Metabolism : Potentially metabolically unstable; further studies are needed to assess metabolic pathways.
- Excretion : Predicted renal excretion based on molecular weight.
Q & A
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Condition/Value | Reference |
|---|---|---|
| Coupling Reagent | EDC in CH₃CN:H₂O (3:1) | |
| Reaction Time | 72 hours | |
| Yield | 75% | |
| Purification Method | Crystallization (MeOH:H₂O) |
Q. Table 2: Diagnostic Spectroscopic Peaks
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (aromatic) | Nitro-substituted aryl |
| ¹³C NMR | δ ~165 ppm | Amide C=O |
| IR | 1520 cm⁻¹ | NO₂ stretching |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
